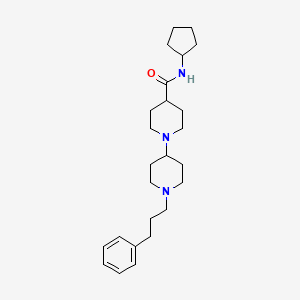
2-(4-isopropylphenoxy)-N-(1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropylphenoxy)-N-(1-phenylethyl)acetamide is a chemical compound that belongs to the family of acetamides. It is also known as GW501516, Endurobol, and GSK-516. This chemical compound has gained significant attention in the scientific community due to its potential applications in various fields, including medical research, sports science, and pharmaceuticals.
作用機序
2-(4-isopropylphenoxy)-N-(1-phenylethyl)acetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that plays a crucial role in regulating various metabolic processes, including lipid metabolism, glucose metabolism, and energy homeostasis. Activation of PPARδ by 2-(4-isopropylphenoxy)-N-(1-phenylethyl)acetamide leads to increased fatty acid oxidation and improved glucose uptake, which results in improved endurance and performance.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-N-(1-phenylethyl)acetamide has been shown to have several biochemical and physiological effects on the body. It has been shown to increase endurance and performance in athletes by improving lipid metabolism and glucose uptake. It has also been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of various diseases, including cancer and cardiovascular diseases.
実験室実験の利点と制限
The advantages of using 2-(4-isopropylphenoxy)-N-(1-phenylethyl)acetamide in lab experiments include its potential applications in various fields of scientific research, including medical research, sports science, and pharmaceuticals. It is also a potent and selective activator of PPARδ, which makes it a useful tool for studying the role of PPARδ in different metabolic processes. However, the limitations of using this compound in lab experiments include its complex synthesis method and potential toxicity at high doses.
将来の方向性
There are several future directions for research on 2-(4-isopropylphenoxy)-N-(1-phenylethyl)acetamide. One potential direction is to investigate its potential use in the treatment of various diseases, including diabetes, cancer, and cardiovascular diseases. Another potential direction is to study its potential use as a performance-enhancing drug in athletes. Additionally, further research is needed to understand the mechanism of action and potential side effects of this compound.
合成法
2-(4-isopropylphenoxy)-N-(1-phenylethyl)acetamide is synthesized through a multistep process that involves the reaction of different chemical compounds. The synthesis method of this compound is complex and requires expertise in organic chemistry. The most common method of synthesis involves the reaction of 4-isopropylphenol with chloroacetyl chloride, followed by the reaction of the resulting compound with N-(1-phenylethyl)amine. The final product is then purified using different techniques, such as column chromatography and recrystallization.
科学的研究の応用
2-(4-isopropylphenoxy)-N-(1-phenylethyl)acetamide has been extensively studied for its potential applications in different fields of scientific research. In medical research, this compound has been investigated for its potential use in the treatment of various diseases, including diabetes, cancer, and cardiovascular diseases. In sports science, it has been studied for its potential use as a performance-enhancing drug. In pharmaceuticals, it has been investigated for its potential use in the development of new drugs.
特性
IUPAC Name |
N-(1-phenylethyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14(2)16-9-11-18(12-10-16)22-13-19(21)20-15(3)17-7-5-4-6-8-17/h4-12,14-15H,13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHVZMKLFFVTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644669 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Isopropyl-phenoxy)-N-(1-phenyl-ethyl)-acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4896242.png)
![N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4896245.png)
![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-7-methyl-1H-indole-2-carboxylate](/img/structure/B4896255.png)
![3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4896257.png)

![2-{[benzyl(ethyl)amino]methyl}-4,6-diiodophenol](/img/structure/B4896266.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4896271.png)
![3-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylbenzoic acid](/img/structure/B4896276.png)
![5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4896289.png)
![N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide](/img/structure/B4896304.png)
![3-(4-fluorophenyl)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896316.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4896317.png)
![ethyl 2-cyclohexyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate](/img/structure/B4896326.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4896330.png)